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Chelidonine, 13-methyl-, (14beta)-

Cat. No.: B12663754
CAS No.: 51151-82-7
M. Wt: 367.4 g/mol
InChI Key: IQUGPRHKZNCHGC-JBACZVJFSA-N
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Description

Natural Occurrence and Botanical Origins of Benzophenanthridine Alkaloids.

Benzophenanthridine alkaloids, including Chelidonine (B1668607), 13-methyl-, (14beta)-, are predominantly found in a select group of plant families. nih.govresearchgate.net These include the Papaveraceae (poppy family), Fumariaceae, and Rutaceae families. nih.govnih.gov Notably, plants such as Chelidonium majus (greater celandine), Sanguinaria canadensis (bloodroot), and species of the Macleaya and Bocconia genera are known sources of these alkaloids. nih.govnih.gov The distribution of these compounds within the plant can vary, with some species concentrating them in the roots, while in others, they are found in aerial parts like leaves and seeds. nih.gov The presence of these alkaloids is believed to offer the plants a form of chemical defense against herbivores and pathogens. nih.gov

The poppy family, Papaveraceae, is particularly renowned for its diverse array of isoquinoline (B145761) alkaloids. wikipedia.org This family is cosmopolitan, with a significant presence in temperate and subtropical regions of the Northern Hemisphere, such as Eastern Asia and North America. wikipedia.org

Plant FamilyNotable Genera Containing Benzophenanthridine Alkaloids
PapaveraceaeChelidonium, Sanguinaria, Macleaya, Bocconia, Glaucium nih.govresearchgate.netnih.gov
FumariaceaeNot explicitly detailed in the provided search results.
RutaceaeZanthoxylum researchgate.net

Structural Characteristics and Stereochemical Descriptors of Chelidonine, 13-methyl-, (14beta)-.

The chemical structure of Chelidonine, 13-methyl-, (14beta)- is defined by a complex, multi-ring system. ontosight.ai It is a tetracyclic compound featuring a hexahydrobenzo[c]phenanthridine core. nih.govresearchgate.net Key structural features include a methyl group attached at the 13th carbon position and a specific spatial arrangement at the 14th carbon, indicated by the "(14beta)-" descriptor. ontosight.ai This precise stereochemistry is a critical determinant of the molecule's biological interactions. ontosight.ai

Benzophenanthridine alkaloids are structurally categorized into three main types based on the oxidation state of the B ring: hexahydrobenzo[c]phenanthridines (Type I), dihydrobenzo[c]phenanthridines (Type II), and quaternary benzo[c]phenanthridines (Type III). researchgate.net Chelidonine, 13-methyl-, (14beta)- belongs to the Type I category. researchgate.net

Structural FeatureDescription
Core StructureHexahydrobenzo[c]phenanthridine nih.govresearchgate.net
SubstitutionMethyl group at position 13 ontosight.ai
Stereochemistry(14beta)- configuration ontosight.ai
Classification TypeType I Benzophenanthridine researchgate.net

Classification within the Isoquinoline and Benzophenanthridine Alkaloid Families.

Alkaloids are broadly classified based on their biosynthetic precursors and chemical structures. youtube.com Chelidonine, 13-methyl-, (14beta)- falls under the vast umbrella of isoquinoline alkaloids. nih.govwikipedia.org This major group of alkaloids, numbering around 2500 known compounds, is primarily biosynthesized from the amino acid tyrosine. nih.govwikipedia.org

Within the isoquinoline alkaloid family, a more specific classification is based on the arrangement of their carbon skeletons. wikipedia.org Benzophenanthridine alkaloids represent one of the eleven classes of benzylisoquinoline alkaloids (BIA). nih.govnih.gov This positions Chelidonine, 13-methyl-, (14beta)- within a significant subgroup that has been the subject of considerable scientific interest due to the diverse biological activities exhibited by its members. nih.govnih.gov

Classification LevelGroup
BroadestAlkaloids ontosight.ai
MajorIsoquinoline Alkaloids nih.govwikipedia.org
Sub-GroupBenzylisoquinoline Alkaloids (BIA) nih.govnih.gov
Specific ClassBenzophenanthridine Alkaloids nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H21NO5 B12663754 Chelidonine, 13-methyl-, (14beta)- CAS No. 51151-82-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51151-82-7

Molecular Formula

C21H21NO5

Molecular Weight

367.4 g/mol

IUPAC Name

(1S,12S,13R)-13,24-dimethyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-ol

InChI

InChI=1S/C21H21NO5/c1-21-14-3-4-15-19(27-10-24-15)13(14)8-22(2)20(21)12-7-17-16(25-9-26-17)5-11(12)6-18(21)23/h3-5,7,18,20,23H,6,8-10H2,1-2H3/t18-,20-,21-/m0/s1

InChI Key

IQUGPRHKZNCHGC-JBACZVJFSA-N

Isomeric SMILES

C[C@]12[C@H](CC3=CC4=C(C=C3[C@@H]1N(CC5=C2C=CC6=C5OCO6)C)OCO4)O

Canonical SMILES

CC12C(CC3=CC4=C(C=C3C1N(CC5=C2C=CC6=C5OCO6)C)OCO4)O

Origin of Product

United States

Biosynthesis of 13 Methyl Benzophenanthridine Alkaloids

Precursor Pathways to the Tetrahydroprotoberberine Skeleton

The journey to chelidonine (B1668607) begins with the construction of the tetrahydroprotoberberine backbone, specifically the molecule (S)-scoulerine. researchgate.net This process starts with precursors derived from L-tyrosine. One molecule of L-tyrosine is converted to dopamine (B1211576), while another provides 4-hydroxyphenylacetaldehyde. These two molecules condense in a reaction catalyzed by norcoclaurine synthase (NCS) to form the first key intermediate, (S)-norcoclaurine. core.ac.uk

Following its formation, (S)-norcoclaurine undergoes a sequence of modifications to become the crucial branch-point intermediate, (S)-reticuline. researchgate.netcore.ac.uk This conversion involves four enzymatic steps:

O-methylation: Catalyzed by norcoclaurine 6-O-methyltransferase (6OMT).

N-methylation: Catalyzed by coclaurine (B195748) N-methyltransferase (CNMT).

Hydroxylation: A reaction mediated by a cytochrome P450 enzyme, N-methylcoclaurine 3'-hydroxylase (NMCH or CYP80B1).

A second O-methylation: Performed by 4'-O-methyltransferase (4'OMT). researchgate.netcore.ac.uk

The resulting (S)-reticuline is the pivotal precursor for a vast array of BIAs, including morphine, berberine (B55584), and the benzophenanthridines. core.ac.uknih.gov The commitment to the protoberberine lineage occurs in the next step, a unique oxidative cyclization reaction. The berberine bridge enzyme (BBE) catalyzes an intramolecular C-C bond formation between the N-methyl group of (S)-reticuline and its phenolic ring, creating the characteristic "berberine bridge" and yielding the tetrahydroprotoberberine alkaloid (S)-scoulerine. core.ac.uknih.govacs.org This step is rate-limiting and channels intermediates into the biosynthesis of protoberberines, protopines, and benzophenanthridines. researchgate.netacs.org

Enzymatic Transformations in the Formation of Chelidonine and its 13-Methylated Analogues

With the formation of the (S)-scoulerine skeleton, the pathway branches towards different classes of alkaloids. The route to chelidonine involves the formation of two methylenedioxy bridges and a significant rearrangement of the molecular scaffold. rsc.orgresearchgate.net

From (S)-scoulerine, the pathway proceeds to (S)-stylopine. This transformation occurs in two steps, catalyzed by cytochrome P450 enzymes from the CYP719 family, which form methylenedioxy bridges from ortho-hydroxymethoxy-substituted phenols. researchgate.net

(S)-scoulerine is first converted to (S)-cheilanthifoline by the formation of a methylenedioxy bridge on the D-ring. researchgate.net

(S)-cheilanthifoline is then converted to (S)-stylopine by the formation of a second methylenedioxy bridge on the A-ring, a reaction catalyzed by (S)-stylopine synthase (SPS), also a CYP719 enzyme. researchgate.netexpasy.org

The conversion of the protoberberine (S)-stylopine to the benzophenanthridine chelidonine is a complex process. It is understood to proceed via protopine (B1679745), an intermediate formed from (S)-stylopine. rsc.org The conversion of the tetrahydroprotoberberine nucleus to the benzophenanthridine system involves the oxidative cleavage of the N-C6 bond of the stylopine structure. This is followed by hydroxylation, likely at C14 of an N-methylstylopine intermediate, which leads to the formation of protopine. nih.gov Subsequent hydroxylation of protopine at C6 initiates a cascade of ring opening, rearrangement, and dehydration to yield the final benzophenanthridine skeleton of chelidonine.

Table 1: Key Enzymes in the Biosynthesis of Chelidonine

Enzyme NameAbbreviationFunctionReference
Norcoclaurine SynthaseNCSCatalyzes the condensation of dopamine and 4-hydroxyphenylacetaldehyde to form (S)-norcoclaurine. core.ac.uk
Norcoclaurine 6-O-methyltransferase6OMTMethylates the 6-hydroxyl group of (S)-norcoclaurine. researchgate.netcore.ac.uk
Coclaurine N-methyltransferaseCNMTMethylates the amino group of (S)-coclaurine. researchgate.netcore.ac.uk
N-methylcoclaurine 3'-hydroxylaseNMCH (CYP80B1)Hydroxylates (S)-N-methylcoclaurine at the 3' position. researchgate.netcore.ac.uk
Berberine Bridge EnzymeBBECatalyzes the oxidative cyclization of (S)-reticuline to form the tetrahydroprotoberberine skeleton of (S)-scoulerine. researchgate.netacs.org
(S)-cheilanthifoline synthaseCFS (CYP719A)Forms the first methylenedioxy bridge on (S)-scoulerine to yield (S)-cheilanthifoline. researchgate.net
(S)-stylopine synthaseSPS (CYP719A)Forms the second methylenedioxy bridge on (S)-cheilanthifoline to yield (S)-stylopine. researchgate.netexpasy.org
Protopine 6-hydroxylaseP6H (CYP82N)Catalyzes the hydroxylation of protopine, leading to the benzophenanthridine scaffold. nih.gov

Isotopic Labeling Studies in Biosynthetic Elucidation

The elucidation of the complex biosynthetic pathway of chelidonine owes much to isotopic labeling studies. nih.gov These experiments, which involve feeding plants specifically labeled precursors and analyzing the distribution of the label in the final product, have been instrumental in confirming the sequence of intermediates and understanding the mechanisms of the enzymatic reactions. rsc.org

Early tracer-based experiments established the core pathway from (S)-reticuline through (S)-scoulerine and (S)-stylopine to chelidonine in Chelidonium majus plants. rsc.org By synthesizing precursors with radioactive (¹⁴C) and stable (³H) isotopes at specific positions, researchers could trace the fate of individual atoms through the biosynthetic cascade. rsc.orgrsc.org

Key findings from these studies include:

Confirmation of Precursors: Feeding experiments demonstrated that labeled (S)-reticuline, (S)-scoulerine, and (S)-stylopine were efficiently incorporated into chelidonine, confirming their roles as intermediates. rsc.org In contrast, their respective (R)-enantiomers were poorly incorporated, highlighting the stereospecificity of the enzymes involved.

Origin of the "Berberine Bridge": Studies using (S)-reticuline labeled with ¹⁴C in the N-methyl group and ³H in the aromatic ring showed that the N-methyl group becomes C-8 of the protoberberine skeleton, a key step in forming (S)-scoulerine. rsc.org

Stereochemistry of Ring Cleavage: To understand the conversion of the protoberberine skeleton to the benzophenanthridine system, (14S)-scoulerine was synthesized with a chiral methyl group (containing ¹H, ²H, and ³H) at C-6. Analysis of the chelidonine produced revealed that the oxidative cleavage of the N-C6 bond occurs with the stereospecific loss of the pro-S hydrogen atom. This provided precise mechanistic insight into this crucial transformation.

Table 2: Summary of Key Isotopic Labeling Experiments in Chelidonine Biosynthesis

Labeled Precursor Fed to C. majusKey FindingReference
(+)-(S)-[³H, ¹⁴C]ReticulineEfficiently incorporated into (-)-(S)-stylopine, confirming it as the correct enantiomeric precursor. rsc.org
(-)-[6-¹⁴C, 14-³H]ScoulerineGood incorporation into chelidonine, establishing (-)-scoulerine as an intermediate after reticuline.
(+)-[6-¹⁴C, 14-³H]ScoulerineVirtually no incorporation, demonstrating the stereospecificity of the pathway.
(-)-(6RS,14S)-[6-¹⁴C,6-³H₁]ScoulerineProved that the conversion of scoulerine (B1208951) to chelidonine involves a stereospecific removal of the pro-S hydrogen at C-6. Stylopine was formed without affecting C-6.

Chemical Synthesis and Structural Modification of Chelidonine, 13 Methyl , 14beta and Analogues

Total Synthesis Methodologies for the Benzophenanthridine Core

Broader strategies for forging the crucial aryl-aryl bond to create the 5,6-dihydrophenanthridine (B3050675) framework, a key part of the core structure, include:

Transition-metal-catalyzed cross-couplings: This involves reacting organometallic aryl compounds with aryl halides.

Annulation via benzyne (B1209423) intermediates.

Direct arylation: This method relies on the direct coupling of non-activated aryl C-H bonds with aryl halides.

A particularly effective method for the enantioselective synthesis of alkaloids such as (+)-chelidonine is a Palladium(II)-catalyzed asymmetric ring-opening of a meso-azabicyclic alkene with an aryl boronic acid, which serves as the key step in a convergent route. nih.gov

Stereoselective Approaches in the Synthesis of 13-Methylated Alkaloids

Achieving the correct stereochemistry is critical for biological activity, and the synthesis of 13-methylated alkaloids presents a specific stereochemical challenge. For the related 13a-methyl-14-hydroxyphenanthroindolizidine alkaloids, a highly effective enantioselective approach has been developed. This concise, protecting-group-free route features Seebach's enantioselective alkylation as a key step to introduce the methyl group with high stereocontrol.

In the context of benzophenanthridines like chelidonine (B1668607), stereoselectivity is often established early in the synthesis. The aforementioned Pd(II)-catalyzed asymmetric ring-opening reaction using chiral ligands allows for the creation of cis-1-amino-2-aryldihydronaphthalene intermediates with high enantiomeric excess (up to 90% ee). nih.gov Subsequent steps, including the stereoselective installation of hydroxyl groups via regioselective epoxide ring-opening, build upon this initial stereocontrol to yield the final, correctly configured natural product. nih.gov

Chemoenzymatic Cascades for Derivative Generation

The integration of biological catalysts into chemical synthesis, known as chemoenzymatic synthesis, offers powerful tools for generating complex molecules with high selectivity under mild conditions. rsc.org These approaches are increasingly central to the synthesis of alkaloids and their derivatives. nih.govrsc.org General strategies for integrating biocatalysis into alkaloid synthesis include: nih.govrsc.orgsemanticscholar.org

Biocatalytic preparation of chiral building blocks: Enzymes like lipases, esterases, or dioxygenases are used to create enantiomerically pure starting materials that are then elaborated through chemical steps. nih.govrsc.org

Biocatalytic resolution or desymmetrization: Racemic alkaloids made chemically can be resolved into single enantiomers using enzymes. nih.govrsc.org

Biocatalytic C-N and/or C-C bond formation: Using enzymes to perform the key asymmetric bond-forming steps to construct the alkaloid core. nih.govrsc.org

A specific example is the use of one-pot, multi-step enzymatic cascades. Researchers have employed enzymes such as transaminase (TAm) and norcoclaurine synthase (NCS) to synthesize chiral tetrahydroprotoberberine alkaloids from dopamine (B1211576), creating two C-C bonds with high enantiomeric purity (ee >95%) in a short time frame. rsc.org Knowledge of the natural biosynthetic pathways, which utilize enzymes like cytochrome P450s and berberine (B55584) bridge enzyme-like enzymes, provides a template for developing these synthetic biology approaches. researchgate.netnih.gov Such biocatalytic methods can be used for the selective modification of alkaloid scaffolds to access less abundant or non-natural derivatives. rsc.org This has been applied in the development of chemoenzymatic strategies for the late-stage functionalization of other complex natural products, demonstrating the potential for creating diverse analogues. nih.gov

Development and Characterization of Chelidonine, 13-methyl-, (14beta)- Derivatives and Analogues

To explore structure-activity relationships and discover compounds with improved properties, synthetic derivatives of parent alkaloids are created. For benzophenanthridines like chelerythrine (B190780) and sanguinarine (B192314), which are structurally related to chelidonine, a common strategy involves the structural modification at the C-6 position. This has been achieved through nucleophilic addition reactions to introduce a variety of substituents.

Below is an interactive table summarizing some of the modifications made to the benzophenanthridine core.

Modification Type Reagent/Group Introduced Purpose Reference
Nucleophilic AdditionCyano (KCN)Derivative Synthesis rsc.org
Nucleophilic AdditionIndoleDerivative Synthesis rsc.org
Nucleophilic AdditionMalonic EsterDerivative Synthesis rsc.org
Nucleophilic AdditionAllyl GroupDerivative Synthesis rsc.org
ReductionLithium aluminum hydride (LiAlH₄)Conversion of ester to hydroxymethyl rsc.org
ReductionSodium borohydride (B1222165) (NaBH₄)Reduction of iminium rsc.org
N-MethylationFormaldehyde/Formic AcidIntroduction of N-methyl group mdpi.com

These newly synthesized derivatives are rigorously characterized to confirm their structures. Standard analytical techniques employed for this purpose include:

Nuclear Magnetic Resonance (NMR) spectroscopy: Both ¹H and ¹³C NMR are used to elucidate the detailed molecular structure and connectivity of atoms. rsc.org

High-Resolution Mass Spectrometry (HRMS): Often using electrospray ionization (ESI), this technique provides the exact molecular weight, confirming the elemental composition. rsc.org

High-Performance Liquid Chromatography (HPLC): Used to purify the compounds and confirm their purity. rsc.org

This systematic approach of synthesis and characterization is fundamental to the development of novel analogues based on the Chelidonine, 13-methyl-, (14beta)- scaffold.

Molecular and Cellular Mechanisms of Action of Chelidonine, 13 Methyl , 14beta

Interaction with Key Molecular Targets

Sanguinarine's bioactivity stems from its ability to interact with a variety of molecular targets, including enzymes, receptors, and nucleic acids. These interactions trigger a cascade of events that influence cellular function and fate.

Enzyme Inhibition and Modulation

Sanguinarine (B192314) has been identified as a potent modulator of several key enzymes, which is central to its mechanism of action.

Acetylcholinesterase and Butyrylcholinesterase: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are crucial enzymes that break down the neurotransmitter acetylcholine (B1216132). wikipedia.orgnih.govyoutube.com The inhibition of these enzymes is a key strategy in the management of neurodegenerative diseases. researchgate.netrsc.org Sanguinarine has demonstrated notable inhibitory effects on both AChE and BChE. researchgate.netnih.gov Studies have shown that sanguinarine is an effective inhibitor of cholinesterase activity, contributing to its potential neuroprotective effects. nih.govnih.gov

Telomerase: Telomerase is an enzyme responsible for maintaining the length of telomeres, the protective caps (B75204) at the ends of chromosomes. nih.govnih.gov In most cancer cells, telomerase is highly active, allowing for unlimited cell division. nih.govnih.gov Sanguinarine has been identified as a dual-function inhibitor of telomerase. It not only down-regulates the expression of the catalytic subunit of telomerase, hTERT, but it may also directly inhibit the enzyme's activity. nih.gov This inhibition can lead to telomere shortening, cell growth retardation, and senescence in cancer cells. nih.gov The mechanism of telomerase inhibition is partly linked to the suppression of transcription factors like NF-κB (p65 subunit), which are involved in hTERT gene expression. nih.gov

Table 1: Enzyme Inhibition by Sanguinarine

Enzyme Organism/Cell Line Effect Mechanism
Acetylcholinesterase (AChE) Human Inhibition Binds to the enzyme, preventing acetylcholine breakdown. nih.govnih.gov
Butyrylcholinesterase (BChE) Human Inhibition Binds to the enzyme, preventing butyrylcholine (B1668140) breakdown. researchgate.net
Telomerase Human Cancer Cells Dual Inhibition Down-regulates hTERT expression and directly inhibits enzyme activity. nih.gov

Receptor Binding and Signaling Pathway Modulation

Sanguinarine exerts significant influence over multiple signaling pathways that are fundamental to cell growth, survival, and inflammation.

EGFR: The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation, triggers signaling cascades promoting cell proliferation and survival. mdpi.comyoutube.com While direct binding of sanguinarine to EGFR is a subject of ongoing research, the compound is known to affect pathways downstream of EGFR. frontiersin.orgfrontiersin.org

AMPK: AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor. nih.govfrontiersin.org Sanguinarine has been identified as a novel, direct activator of AMPK. nih.govresearchgate.net It binds to a unique allosteric site on the AMPK complex, distinct from the binding site of the natural ligand AMP. nih.govresearchgate.net This activation of AMPK can trigger downstream events, including the regulation of metabolism and autophagy. frontiersin.orgnih.gov

STAT6 and Foxp3: Signal Transducer and Activator of Transcription 6 (STAT6) and Forkhead box P3 (Foxp3) are key transcription factors in immune regulation. Sanguinarine's influence on these pathways is an area of active investigation.

NF-κB: Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates inflammation, cell proliferation, and survival. nih.govfrontiersin.orgnih.gov Sanguinarine is a potent suppressor of NF-κB activation. frontiersin.orgnih.gov It achieves this by inhibiting the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that keeps NF-κB inactive in the cytoplasm. frontiersin.orgnih.gov This prevents the translocation of the active p65 subunit of NF-κB to the nucleus, thereby blocking the transcription of its target genes. nih.gov

STING: The Stimulator of Interferon Genes (STING) pathway is a component of the innate immune system that detects cytosolic DNA, a danger signal that can originate from pathogens or damaged host cells. nih.govresearchgate.netacrabstracts.orgyoutube.com Activation of the STING pathway leads to the production of type I interferons and other inflammatory cytokines. acrabstracts.orgyoutube.com Sanguinarine's interaction with the STING pathway is complex; while some contexts suggest it can modulate immune responses, its direct and comprehensive effects on STING signaling are still being elucidated.

Table 2: Modulation of Signaling Pathways by Sanguinarine

Pathway/Receptor Effect Cellular Outcome
AMPK Activation Regulation of cellular energy and metabolism, induction of autophagy. nih.govfrontiersin.orgresearchgate.net
NF-κB Inhibition Suppression of inflammatory responses and cell proliferation. nih.govfrontiersin.orgnih.gov
Wnt/β-catenin Inhibition Regulation of M2 macrophage polarization and inhibition of angiogenesis. frontiersin.orgnih.gov

DNA Intercalation and Interference with Nucleic Acid Metabolism

Sanguinarine is known to interact directly with DNA. Viscometric studies have shown that sanguinarine intercalates into the DNA double helix, causing an increase in the contour length of the DNA molecule. nih.gov This intercalation can inhibit the enzymatic hydrolysis of DNA and interfere with RNA synthesis by nuclear RNA polymerase. nih.gov The inhibitory effect of sanguinarine on RNA synthesis is comparable to that of the well-known intercalating agent, ethidium (B1194527) bromide. nih.gov This direct interference with nucleic acid metabolism contributes significantly to its cytotoxic and antiproliferative properties.

Tubulin Binding and Microtubule Dynamics Perturbation

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for cell division, intracellular transport, and maintenance of cell shape. nih.govspringernature.comnih.gov Sanguinarine perturbs microtubule assembly and dynamics by binding directly to tubulin. nih.gov This binding induces conformational changes in the tubulin protein. nih.gov At lower concentrations, sanguinarine depolymerizes existing microtubules, while at higher concentrations, it can induce tubulin aggregation. nih.gov The disruption of microtubule dynamics is a key mechanism behind sanguinarine's ability to inhibit the proliferation of cancer cells. nih.govbiorxiv.org

Regulation of Cellular Processes

The molecular interactions of sanguinarine translate into profound effects on fundamental cellular processes, most notably the cell cycle.

Cell Cycle Progression Control and Arrest

Sanguinarine has been consistently shown to induce cell cycle arrest, a critical mechanism for its antiproliferative effects. nih.govaacrjournals.org In various cancer cell lines, including prostate and pancreatic cancer cells, sanguinarine treatment leads to a dose-dependent arrest of cells in the G0/G1 or G1 phase of the cell cycle. nih.govaacrjournals.orgaacrjournals.orgnih.gov This cell cycle blockade is orchestrated by modulating the expression and activity of key cell cycle regulatory proteins. nih.govaacrjournals.org

Specifically, sanguinarine treatment results in:

Upregulation of Cyclin-Dependent Kinase Inhibitors (CKIs): An increase in the protein levels of p21/WAF1 and p27/KIP1. nih.govnih.gov These proteins act as brakes on the cell cycle engine.

Downregulation of Cyclins and Cyclin-Dependent Kinases (CDKs): A decrease in the protein levels of cyclins D1, D2, and E, as well as their catalytic partners, CDK2, CDK4, and CDK6. nih.govaacrjournals.orgnih.gov

The combination of upregulating CKIs and downregulating cyclins and CDKs effectively halts the progression of the cell cycle from the G1 phase to the S phase, ultimately preventing cell division. nih.govaacrjournals.org

Table 3: Effect of Sanguinarine on Cell Cycle Regulatory Proteins

Protein Family Specific Proteins Effect of Sanguinarine Consequence
CKIs p21/WAF1, p27/KIP1 Upregulation Inhibition of CDK activity. nih.govnih.gov
Cyclins Cyclin D1, Cyclin D2, Cyclin E Downregulation Reduced activation of CDKs. nih.govaacrjournals.org
CDKs CDK2, CDK4, CDK6 Downregulation Blockade of G1/S phase transition. nih.govaacrjournals.orgnih.gov

Induction of Programmed Cell Death Pathways (Apoptosis, Autophagy)

Sanguinarine is a potent inducer of programmed cell death, primarily through the activation of apoptosis and autophagy in various cell types. researchgate.netnih.govnih.gov

Apoptosis:

Sanguinarine triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.govnih.gov A key mechanism is the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent activation of downstream signaling cascades. researchgate.nettubitak.gov.trnih.gov This oxidative stress can cause mitochondrial dysfunction, characterized by the loss of mitochondrial membrane potential. researchgate.net

The induction of apoptosis by sanguinarine is heavily reliant on the Bcl-2 family of proteins, which regulate mitochondrial integrity. Sanguinarine has been shown to upregulate the expression of pro-apoptotic proteins like Bax and Bak, while downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL. nih.govmedchemexpress.comtandfonline.comfrontiersin.org This shift in the Bax/Bcl-2 ratio is a critical determinant for the release of cytochrome c from the mitochondria into the cytosol. researchgate.netfrontiersin.org

Once in the cytosol, cytochrome c forms a complex with Apaf-1, leading to the activation of initiator caspases, such as caspase-9. researchgate.net This, in turn, activates executioner caspases, including caspase-3 and caspase-7, which are responsible for the cleavage of cellular proteins and the execution of the apoptotic program. researchgate.netmedchemexpress.comtandfonline.com The activation of caspase-8, an initiator caspase in the extrinsic pathway, has also been observed, suggesting the involvement of death receptor signaling. nih.gov The role of caspases is crucial, as the use of pan-caspase inhibitors has been shown to reduce sanguinarine-induced apoptosis. researchgate.net

Furthermore, sanguinarine can activate signaling pathways such as the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways, which are also implicated in its pro-apoptotic effects. researchgate.netnih.gov

Autophagy:

In addition to apoptosis, sanguinarine can induce autophagy, a cellular process of self-digestion of damaged organelles and proteins. nih.govtubitak.gov.tr This process is often observed alongside apoptosis and can sometimes act as a precursor to it. The induction of autophagy by sanguinarine is also linked to ROS generation. nih.govtubitak.gov.tr

A key regulator of autophagy is Beclin-1, which is essential for the formation of autophagosomes. nih.govresearchgate.net Sanguinarine treatment has been shown to modulate the expression of autophagy-related proteins. tubitak.gov.tr For instance, in papillary thyroid cancer cells, sanguinarine treatment led to the activation of autophagy markers. tubitak.gov.tr The interplay between apoptosis and autophagy is complex; for example, caspase-mediated cleavage of Beclin-1 can generate fragments that amplify apoptosis. nih.gov

PathwayKey Molecular Events Induced by SanguinarineCell Lines Studied
Apoptosis Increased ROS production, loss of mitochondrial membrane potential, upregulation of Bax, downregulation of Bcl-2, cytochrome c release, activation of caspases-3, -7, -8, -9, activation of JNK and p38 MAPK pathways. researchgate.netnih.govnih.govmedchemexpress.comtandfonline.comfrontiersin.orgHuman Lens Epithelial (HLE) cells, K562 (erythroleukemia), JM1 (pre-B lymphoblastic), A388 & A431 (cutaneous squamous cell carcinoma), U937 (leukemia), Multiple Myeloma cell lines, HaCaT (keratinocytes). researchgate.netnih.govnih.govmedchemexpress.comtandfonline.comfrontiersin.org
Autophagy ROS generation, activation of autophagy markers. nih.govtubitak.gov.trHepatocellular carcinoma cells, Papillary thyroid cancer cells. nih.govtubitak.gov.tr

Modulation of Cell Senescence

Sanguinarine has been shown to influence cellular senescence, a state of irreversible growth arrest. Its effects appear to be context-dependent, but research points towards its ability to induce senescence-like phenotypes in cancer cells.

Long-term treatment with sanguinarine can lead to the attrition of telomeres, the protective caps at the ends of chromosomes. This telomere shortening is a key trigger for cellular senescence. In cancer cells, this can result in growth retardation and the appearance of senescence-associated markers. wikipedia.org

One such marker is the increased activity of senescence-associated β-galactosidase (SA-β-gal). wikipedia.org Furthermore, sanguinarine treatment has been associated with the upregulation of key proteins in the senescence pathway, including p53, p21, and p16. wikipedia.org The p53/p21 pathway is a major axis in the induction of senescence in response to various cellular stresses, including DNA damage.

MechanismKey Molecular EventsCell Types
Induction of Senescence Telomere attrition, increased senescence-associated β-galactosidase (SA-β-gal) activity, upregulation of p16, p21, and p53 pathways. wikipedia.orgCancer cells. wikipedia.org

Inhibition of Cell Proliferation and Migration

Sanguinarine demonstrates significant inhibitory effects on the proliferation and migration of various cancer cells.

The anti-proliferative activity of sanguinarine is often linked to its ability to induce cell cycle arrest, preventing cancer cells from progressing through the division cycle. nih.gov This is achieved by modulating the levels of key cell cycle regulatory proteins.

Sanguinarine has been shown to inhibit the migration and invasion of cancer cells, which are critical steps in metastasis. One of the mechanisms underlying this inhibition is the suppression of the mTOR signaling pathway. Additionally, sanguinarine can affect the expression of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix and facilitate cell movement. For instance, in non-small cell lung cancer cells, sanguinarine treatment led to an increase in the epithelial marker E-Cadherin and a decrease in the mesenchymal marker N-Cadherin, suggesting a reversal of the epithelial-mesenchymal transition (EMT), a key process in metastasis.

EffectMolecular MechanismCell Lines Studied
Inhibition of Proliferation Induction of cell cycle arrest, suppression of mTOR signaling. nih.govNasopharyngeal carcinoma (CNE2, 5-8F), Cutaneous squamous cell carcinoma (A431, A388). nih.gov
Inhibition of Migration Suppression of mTOR signaling, modulation of EMT markers (increased E-Cadherin, decreased N-Cadherin).Nasopharyngeal carcinoma (CNE2, 5-8F), Non-small cell lung cancer (H1975, H1299), Triple-negative breast cancer (MDA-MB-231, MDA-MB-468).

Impact on Cellular Differentiation and Melanogenesis

The primary impact of sanguinarine on melanoma cells is the induction of rapid, caspase-dependent cell death mediated by oxidative stress. tubitak.gov.trmedchemexpress.com Studies have shown that sanguinarine treatment of human melanoma cells leads to morphological changes consistent with apoptosis, including cell shrinkage and membrane blebbing. This cytotoxic effect is associated with an increased Bax/Bcl-2 ratio, indicating a pro-apoptotic state.

While sanguinarine clearly affects the viability of melanoma cells, there is limited direct evidence to suggest that it modulates melanogenesis, the process of melanin (B1238610) production, or specifically directs melanocyte differentiation. The research focus has been on its ability to kill melanoma cells rather than altering their differentiated functions. tubitak.gov.trmedchemexpress.com

Mechanisms Underlying Drug Resistance Reversal

A significant aspect of sanguinarine's activity is its potential to overcome multidrug resistance (MDR) in cancer cells. MDR is a major obstacle in cancer chemotherapy and is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump drugs out of the cell.

Sanguinarine has been shown to be effective against P-gp positive, multidrug-resistant cancer cells. It appears to circumvent P-gp-mediated resistance by inducing cell death through both apoptosis and oncosis (a form of necrotic cell death). In vinblastin-resistant CEM-VLB 1000 leukemia cells, which overexpress P-gp, sanguinarine induced apoptosis at lower concentrations and oncosis at higher concentrations. The apoptotic mechanism in these resistant cells still involved an increase in the Bax/Bcl-2 ratio and the activation of caspase-3.

This suggests that sanguinarine's cytotoxic mechanisms can bypass the drug efflux activity of P-gp, making it a potential agent to re-sensitize resistant cancers to conventional chemotherapeutic drugs. nih.gov

Mechanism of ResistanceSanguinarine's Reversal MechanismCell Lines Studied
P-glycoprotein (P-gp) mediated multidrug resistance Induction of apoptosis (via increased Bax/Bcl-2 ratio and caspase-3 activation) and oncosis, bypassing the P-gp efflux pump.CEM-VLB 1000 (vinblastin-resistant human leukemia), CEM-T4 (wild type human leukemia).

Preclinical Pharmacological Investigations of Chelidonine, 13 Methyl , 14beta

Anticancer Efficacy in In Vitro Cancer Models

Sanguinarine (B192314) exhibits broad-spectrum anticancer activity across a multitude of human cancer cell lines. Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and disruption of the cell cycle.

Research has shown that sanguinarine induces apoptosis through both mitochondrial-dependent and death receptor-mediated pathways. This involves the activation of key executioner proteins like caspases, modulation of the Bcl-2 family of proteins to favor a pro-apoptotic state, and the generation of reactive oxygen species (ROS). For instance, in human mammary adenocarcinoma MCF-7 cells, sanguinarine-induced apoptosis is linked to the generation of ROS. Similarly, it triggers apoptosis in human lens epithelial cells by increasing ROS via the MAPK signaling pathway.

The compound also effectively halts the cell cycle. In human prostate cancer cells, sanguinarine treatment leads to cell cycle blockage by increasing the expression of cyclin-dependent kinase (CDK) inhibitors and decreasing levels of cyclins D1, D2, and E, as well as CDK2, 4, and 6. Furthermore, sanguinarine has been identified as a potent inhibitor of telomerase, an enzyme crucial for the immortal phenotype of most cancer cells. It achieves this both by down-regulating the expression of the hTERT gene and by directly inhibiting the enzyme's activity.

Beyond inducing cell death and arresting proliferation, sanguinarine has been shown to inhibit cancer cell migration, invasion, and angiogenesis—the formation of new blood vessels that supply tumors. It can suppress the metastatic potential of breast cancer cells by inhibiting matrix metalloproteinase-9 (MMP-9), NF-κB, and AP-1. In non-small cell lung cancer (NSCLC) cells, sanguinarine was found to inhibit migration and invasion and was identified as a natural inhibitor of Lysine-specific demethylase 1 (LSD1), an enzyme implicated in cancer progression. Its anti-angiogenic effects are partly mediated by inhibiting the release of vascular endothelial growth factor (VEGF).

Table 1: Summary of Sanguinarine's In Vitro Anticancer Effects on Various Cancer Cell Lines

In Vivo Antitumor Activity in Murine Xenograft Models

The anticancer potential of sanguinarine observed in cell cultures has been substantiated by in vivo studies using murine xenograft models, where human tumor cells are implanted into immunocompromised mice. These studies provide critical evidence of a compound's efficacy in a complex biological system.

Administration of sanguinarine has been shown to significantly inhibit tumor growth in various xenograft models. For instance, in a model for human prostate cancer, sanguinarine delayed tumor formation and reduced both tumor weight and volume. Similar results were observed in models of breast cancer, where the alkaloid suppressed tumor growth, which was associated with the inhibition of STAT3 activation.

In vivo studies on rat colorectal cancer and mouse melanoma models demonstrated that sanguinarine's therapeutic efficacy is not solely due to its direct antiproliferative effects but also stems from its potent anti-angiogenic properties. In hepatocellular carcinoma xenograft models using HepG2 and SMMC-7721 cells, sanguinarine treatment significantly inhibited tumor growth by decreasing volume and weight, an effect correlated with reduced proliferation markers like Ki-67. Furthermore, in a cervical cancer xenograft model, sanguinarine treatment suppressed tumor proliferation and STAT3 phosphorylation. Studies have also used bioluminescent imaging to visualize and confirm the induction of apoptosis by sanguinarine in xenograft tumors in real-time.

Table 2: Antitumor Activity of Sanguinarine in Murine Xenograft Models

Anti-inflammatory Effects in Allergic Airway Inflammation Models

Sanguinarine possesses significant anti-inflammatory properties, which have been demonstrated in various preclinical models of acute and chronic inflammation. These effects are relevant to conditions like allergic airway inflammation, which is characteristic of asthma. The mechanism underlying this activity involves the potent inhibition of key inflammatory mediators.

Studies have shown that sanguinarine can reduce the expression and release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). This was observed in a rat model of cerebral ischemia, where sanguinarine pre-treatment significantly attenuated the increase in these cytokines in brain tissue. The compound's ability to suppress inflammation is linked to its inhibition of critical signaling pathways, such as the mitogen-activated protein kinase (MAPK) and NF-κB pathways. By inhibiting the activation of MAPK, sanguinarine alters the synthesis and release of inflammatory mediators in vitro. This modulation of fundamental inflammatory cascades supports its potential utility in managing various inflammatory diseases.

Antimicrobial and Antiviral Potentials

Sanguinarine exhibits a broad spectrum of antimicrobial activity against various pathogens, including bacteria and fungi, as well as potential antiviral effects.

Its antibacterial properties have been demonstrated against both Gram-positive and Gram-negative bacteria. Notably, it is effective against methicillin-resistant Staphylococcus aureus (MRSA), a significant cause of antibiotic-resistant infections. The mechanism of action against MRSA involves compromising the cytoplasmic membrane and altering septa formation, leading to cell lysis. The minimum inhibitory concentrations (MICs) against MRSA strains have been reported in the range of 3.12 to 6.25 µg/ml. Sanguinarine also shows activity against Escherichia coli and can inhibit the formation of biofilms by bacteria such as Serratia marcescens.

In the realm of antifungal activity, sanguinarine has shown potent efficacy against the opportunistic fungus Candida albicans. It disrupts the fungal cell by inducing morphological changes, rupturing the cell wall, and deforming the membrane. A key mechanism is the inhibition of ergosterol (B1671047) synthesis, a vital component of the fungal cell membrane. In a murine model of candidiasis, sanguinarine treatment significantly improved survival, reduced weight loss, and lowered the fungal burden in the kidneys.

Sanguinarine's antiviral potential has been highlighted in a study against the Porcine Reproductive and Respiratory Syndrome Virus (PRRSV). The compound was shown to be a potent antagonist of the virus, attenuating its proliferation by targeting multiple stages of the viral life cycle, including internalization, replication, and release.

Table 3: Summary of Antimicrobial and Antiviral Activities of Sanguinarine

Cholinesterase Inhibitory Activity and Neurological Implications in Preclinical Studies

Preclinical research has explored the effects of sanguinarine on the nervous system, revealing both neuroprotective potential and some evidence of neurotoxicity. One area of investigation is its role as a cholinesterase inhibitor, a strategy employed in the symptomatic treatment of neurodegenerative conditions like Alzheimer's disease.

Inhibition of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine (B1216132), is a key therapeutic approach for Alzheimer's. While direct, extensive studies on sanguinarine as a primary AChE inhibitor are limited in the provided sources, the interest in natural products for this purpose is high.

More broadly, sanguinarine has demonstrated neuroprotective effects in preclinical models of neurological injury. In a rat model of permanent focal cerebral ischemia, treatment with sanguinarine resulted in a significant reduction in cerebral infarction, protected against histological injury, and lessened neurological deficits. The mechanism for this protection was linked to its anti-apoptotic and anti-inflammatory properties, specifically by upregulating the anti-apoptotic protein Bcl-2 and downregulating the pro-apoptotic protein Bax, as well as reducing inflammatory cytokines. However

Analytical and Biochemical Research Methodologies

Extraction and Isolation Techniques for Benzophenanthridine Alkaloids

Sanguinarine (B192314) is a naturally occurring compound found in plant species of the Papaveraceae and Rutaceae families, such as Sanguinaria canadensis (bloodroot), Chelidonium majus, and Macleaya cordata. nih.govnih.gov The initial step in studying this alkaloid is its extraction and purification from the plant biomass.

Various methods have been developed for this purpose. A common approach involves the extraction of ground plant material with solvents like methanol, often at elevated temperatures. google.com The resulting liquid extract is then filtered and evaporated. Subsequent steps can involve dissolving the dried extract in a solvent such as chloroform (B151607) and adjusting the pH with an acid to precipitate the alkaloid salts. google.com Another method treats the chopped plant material with an ammonia (B1221849) solution, followed by extraction with trichloromethane. Sulfuric acid is then added, and after solvent distillation, the residue is basified with ammonia to precipitate the free alkaloid bases. google.com

More refined, commercially viable techniques focus on selective precipitation. One patented method involves dissolving a crude alkaloid extract in a solvent like methanol, adjusting the pH to between 8 and 10 with a base, and allowing the sanguinarine to precipitate. This process can yield sanguinarine acid salt with a purity of 95% to 100%. google.com An environmentally conscious method has also been developed using 90% ethanol (B145695) for extraction, followed by acidification with sulfuric acid to precipitate ballast substances and then isolate the alkaloids. asu.ru These techniques are crucial for obtaining sanguinarine of sufficient purity for subsequent analytical and biological studies.

Advanced Spectroscopic Characterization (NMR, MS)

Once isolated, the precise chemical structure of sanguinarine is confirmed using advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). researchgate.netnih.gov These methods provide detailed information about the molecular framework and atomic connectivity.

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of sanguinarine. In Electrospray Ionization (ESI) MS, sanguinarine, which exists as a quaternary ammonium (B1175870) salt, shows a peak corresponding to its molecular mass (M+) at an even mass-to-charge ratio (m/z) of 332. nih.govresearchgate.net Tandem MS (MS/MS) provides further structural information through fragmentation analysis. The MS/MS spectrum of sanguinarine typically exhibits characteristic fragment ions at m/z 317 [M-CH₃]⁺, m/z 304 [M-CO]⁺, and m/z 274 [M-(CH₂O+CO)]⁺, which helps in its unambiguous identification. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the complete three-dimensional structure of the molecule. interesjournals.org Both ¹H and ¹³C NMR spectra are analyzed. For instance, a comparison of the ¹H NMR spectrum of sanguinarine with a related compound revealed that sanguinarine has six protons in the aromatic region, appearing as four ortho-coupled doublets and two singlets, which is a distinctive fingerprint. researchgate.net Detailed 1D and 2D NMR studies are often required to assign all proton and carbon signals definitively, especially when characterizing novel, related impurities alongside sanguinarine. nih.gov

Below is a table summarizing key spectroscopic data for sanguinarine.

Technique Parameter Observed Value/Fragment
ESI-MS Molecular Ion (M⁺)m/z 332 researchgate.net
MS/MS Fragment Ionm/z 317 ([M-CH₃]⁺) researchgate.netresearchgate.net
Fragment Ionm/z 304 ([M-CO]⁺) researchgate.net
Fragment Ionm/z 274 ([M-(CH₂O+CO)]⁺) researchgate.net
¹H NMR Aromatic Protons6 protons (4 doublets, 2 singlets) researchgate.net

Chromatographic Profiling and Quantification (LC-MS/MS)

To analyze sanguinarine in complex mixtures like plant extracts, biological fluids, or cell culture media, chromatographic techniques are essential. High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used method for both profiling and quantification. nih.govnih.gov

This method offers high sensitivity and specificity. For instance, a validated HPLC method for quantifying sanguinarine in cell culture medium, rat urine, and plasma uses a Nucleosil C18 column with a mobile phase gradient of formic acid, water, and acetonitrile. nih.gov This allows for the elution of sanguinarine within 15 minutes. The limit of quantification can be as low as 50 ng/ml in cell culture medium and rat urine, and 100 ng/ml in rat plasma. nih.gov

In metabolomics studies, Ultra-High-Performance Liquid Chromatography (UHPLC) coupled to a Q-TOF (Quadrupole Time-of-Flight) mass spectrometer is used to identify sanguinarine and its metabolites in biological samples. mdpi.com The high resolution and mass accuracy of the TOF analyzer allow for the precise determination of molecular formulas. Multiple Reaction Monitoring (MRM) mode on a triple quadrupole mass spectrometer is another highly sensitive technique used for targeted quantification, where specific precursor-to-product ion transitions for sanguinarine (e.g., m/z 332 → m/z 274) are monitored. researchgate.netnih.gov

The table below outlines a typical LC-MS/MS setup for sanguinarine analysis.

Parameter Condition
Chromatography Reverse Phase (e.g., C18 column) nih.govnih.gov
Mobile Phase Acetonitrile/Water with Formic Acid Gradient nih.govnih.gov
Ionization Positive Electrospray Ionization (ESI+) mdpi.com
MS Detection Full Scan, MS/MS, or Multiple Reaction Monitoring (MRM) researchgate.netmdpi.com
Quantification Range 10-2000 ng/ml (in biological media) nih.gov

Cell-Based Assays for Mechanistic Elucidation

To understand the biological effects of sanguinarine at a cellular level, a variety of in vitro cell-based assays are employed. These assays are critical for elucidating the mechanisms through which sanguinarine exerts its activities, such as its anticancer effects.

Commonly used assays include:

Cell Viability and Proliferation Assays: Assays like WST-1 and CCK-8 are used to measure the dose-dependent effect of sanguinarine on cell growth and to determine its half-maximal inhibitory concentration (IC50). nih.govnih.gov For example, sanguinarine was shown to inhibit the growth of HeLa and SiHa cervical cancer cells with IC50 values of 2.43 µmol/l and 3.07 µmol/l, respectively. nih.gov

Apoptosis Assays: To determine if sanguinarine induces programmed cell death (apoptosis), techniques such as TUNEL staining and Annexin V/PI flow cytometry are used. nih.gov Cell cycle analysis by flow cytometry is also performed, which often reveals a significant increase in the sub-G1 population, indicative of apoptotic cells. nih.gov

Colony Formation Assays: This assay assesses the long-term effect of sanguinarine on the ability of a single cell to grow into a colony, providing insight into its cytostatic or cytotoxic effects. nih.gov

Cell Migration and Invasion Assays: Transwell assays, sometimes with a Matrigel coating for invasion studies, are used to evaluate the effect of sanguinarine on the metastatic potential of cancer cells. nih.gov

Microscopy: Transmission electron microscopy can be used to observe ultrastructural changes in cells or bacteria following sanguinarine treatment, such as alterations in cell membrane integrity or septum formation in bacteria. nih.gov

Computational and Modeling Approaches (Molecular Dynamics, Proteomics)

Computational and high-throughput "omics" technologies provide a systems-level understanding of sanguinarine's interactions and effects.

Molecular Docking and Dynamics: These in silico methods predict how sanguinarine binds to specific protein targets. Molecular docking studies have shown that sanguinarine can bind effectively to several cancer-related proteins, including Vascular Endothelial Growth Factor (VEGF) and the anti-apoptotic protein Bcl-2, with good docking scores. nih.govresearchgate.net Molecular dynamics (MD) simulations are then used to study the stability and dynamics of these sanguinarine-protein complexes over time, confirming that the compound can cause structural perturbations in its targets. nih.govnih.gov

Proteomics: This large-scale analysis of proteins identifies changes in the proteome of cells or microorganisms after sanguinarine exposure. In a study on Methicillin-Resistant Staphylococcus aureus (MRSA), quantitative proteomics identified over 1,000 proteins whose abundance was significantly altered by sanguinarine treatment. tandfonline.com This revealed that sanguinarine upregulates proteins involved in DNA repair and metabolic stress while downregulating proteins essential for cell division, protein synthesis, and iron acquisition, providing deep insight into its multifaceted antibacterial mechanism. tandfonline.comnih.gov

Key computational and proteomic findings are summarized below.

Methodology Target/System Key Finding
Molecular Docking VEGF, Bcl-2 proteinsSanguinarine shows strong binding affinity (docking scores of -9.0 and -8.8, respectively). nih.govresearchgate.net
Molecular Dynamics Sanguinarine-protein complexesSanguinarine interaction causes structural perturbations in target proteins. nih.govnih.gov
Quantitative Proteomics MRSA treated with sanguinarineDownregulation of proteins for cell division and protein synthesis; upregulation of DNA repair proteins. tandfonline.comnih.gov

Gene and Protein Expression Analysis (RNA Sequencing, RT-PCR)

To investigate how sanguinarine affects cellular pathways at the genetic level, researchers analyze changes in gene and protein expression.

RNA Sequencing (RNA-Seq): This powerful, high-throughput method provides a comprehensive snapshot of the entire transcriptome (all RNA molecules) in a cell at a given moment. RNA-Seq has been used to identify genes and pathways modulated by sanguinarine. For example, in small cell lung cancer (SCLC) cells, RNA-seq revealed that sanguinarine upregulates the expression of CDKN1A, a critical cell cycle inhibitor. nih.gov Similarly, in studies on leukemia cells, RNA-seq analysis showed that sanguinarine treatment significantly altered signaling pathways, including the PI3K/AKT/mTOR pathway. mdpi.com

Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR): This technique is used to validate the findings from RNA-Seq and to quantify the expression of specific genes of interest with high accuracy. researchgate.netnih.govresearchgate.net For instance, RT-qPCR has been used to confirm that sanguinarine treatment decreases the mRNA levels of anti-apoptotic genes like NOL3 and BCL2L2 in neuroblastoma cells. nih.gov

Research Gaps and Future Perspectives for Chelidonine, 13 Methyl , 14beta

Elucidation of Further Biosynthetic Enzymes and Regulatory Networks

The biosynthesis of benzophenanthridine alkaloids, such as chelidonine (B1668607), originates from (S)-reticuline and proceeds through a series of enzymatic steps involving key intermediates like (S)-scoulerine and (S)-stylopine. rsc.org The formation of the characteristic benzophenanthridine skeleton is a complex process catalyzed by a suite of enzymes, including oxidases and methyltransferases. wikipedia.orgacs.org However, the precise enzymatic machinery responsible for the biosynthesis of Chelidonine, 13-methyl-, (14beta)- is yet to be identified.

A significant research gap exists in identifying the specific methyltransferase that catalyzes the addition of a methyl group at the C-13 position of the chelidonine scaffold. While methyltransferases in benzylisoquinoline alkaloid (BIA) metabolism are known to sometimes have broad substrate specificity, the enzyme responsible for this particular modification has not been characterized. wikipedia.org Future research should focus on the isolation and characterization of this putative enzyme from plant species known to produce this alkaloid.

Furthermore, the regulatory networks governing the production of this compound are completely unknown. nih.gov Transcriptomic and proteomic studies on Chelidonium majus have begun to shed light on the expression of BIA pathway genes, but have not specifically addressed the regulation of 13-methylated derivatives. researchgate.netcabidigitallibrary.org Understanding how transcription factors and signaling molecules modulate the expression of the biosynthetic genes for Chelidonine, 13-methyl-, (14beta)- is crucial for its potential biotechnological production.

Future research should aim to:

Identify and functionally characterize the C-13 methyltransferase enzyme.

Elucidate the transcriptional and post-transcriptional regulatory mechanisms controlling its biosynthesis.

Investigate the influence of environmental and developmental cues on the production of this specific alkaloid.

Exploration of Novel Synthetic Pathways and Structurally Diverse Analogues

While several total syntheses of (±)-chelidonine and its congener (±)-norchelidonine have been reported, showcasing elegant chemical strategies nih.govcapes.gov.br, dedicated synthetic routes for Chelidonine, 13-methyl-, (14beta)- are lacking. The existing synthetic approaches, such as those involving enamide-benzyne cycloadditions or condensations with homophthalic anhydrides, provide a strong foundation but would require adaptation for the stereoselective introduction of the 13-methyl group. nih.govpurdue.edu

The development of novel and efficient synthetic pathways is essential not only for obtaining pure Chelidonine, 13-methyl-, (14beta)- for biological testing but also for generating a library of structurally diverse analogues. mdpi.com The synthesis of derivatives with modifications at various positions of the benzophenanthridine core could help in establishing structure-activity relationships (SAR). For instance, altering substituents at the C-6 position has been shown to influence the antileukemia activity of related benzophenanthridine alkaloids. mdpi.com

Key areas for future synthetic exploration include:

Development of a stereoselective total synthesis of Chelidonine, 13-methyl-, (14beta)-.

Creation of a library of analogues with modifications on the A, B, C, and D rings.

Exploration of biocatalytic and chemoenzymatic approaches to leverage the specificity of biosynthetic enzymes for the synthesis of complex analogues.

Comprehensive Characterization of Stereoisomeric Activities

The stereochemistry of benzophenanthridine alkaloids is a critical determinant of their biological activity. Chelidonine itself possesses a specific stereoconfiguration. The introduction of a methyl group at the C-13 position in Chelidonine, 13-methyl-, (14beta)- introduces another chiral center, leading to the possibility of multiple stereoisomers. The biological activities of these individual stereoisomers are completely uncharacterized.

It is plausible that different stereoisomers of Chelidonine, 13-methyl-, (14beta)- exhibit distinct pharmacological profiles, including differences in potency, efficacy, and target selectivity. Future research must focus on the stereoselective synthesis or chiral separation of the different stereoisomers to enable a thorough evaluation of their individual biological activities. This is crucial for identifying the most active and potentially least toxic isomer for any future therapeutic development.

Future research directions should include:

Development of methods for the separation of stereoisomers.

Stereoselective synthesis to obtain pure enantiomers and diastereomers.

Detailed in vitro and in vivo pharmacological profiling of each stereoisomer.

Deeper Investigation into Multi-Target and Systems-Level Pharmacological Effects

Many benzophenanthridine alkaloids, including chelerythrine (B190780) and sanguinarine (B192314), are known to exert their biological effects by interacting with multiple molecular targets. nih.govmdpi.com These alkaloids have been reported to have anti-inflammatory, antimicrobial, and antitumor activities. nih.govresearchgate.net For instance, chelerythrine has been shown to interact with the glucocorticoid receptor and inhibit protein kinase C. nih.govatlantis-press.com Chelidonine has demonstrated anti-inflammatory effects by modulating various signaling pathways. nih.gov

It is highly probable that Chelidonine, 13-methyl-, (14beta)- also possesses a multi-target pharmacological profile. However, to date, no comprehensive studies have been undertaken to investigate its broader biological effects. A systems-level approach is needed to move beyond single-target screening and to understand the complex interplay of this molecule with various cellular pathways.

Future pharmacological studies should focus on:

Broad-spectrum screening to identify the range of biological activities.

Target identification and validation studies to elucidate the molecular mechanisms of action.

In vivo studies in relevant disease models to assess its therapeutic potential.

Comparative studies with chelidonine and other related alkaloids to understand the influence of the 13-methyl group on activity.

Integration of Omics Data for Predictive Modeling

The advent of "omics" technologies provides a powerful platform for accelerating natural product research. researchgate.net Transcriptomics and metabolomics studies of Chelidonium majus have already provided valuable insights into the biosynthesis of its constituent alkaloids. nih.govnih.gov Integrating these datasets can help to build predictive models for understanding and manipulating alkaloid production.

For Chelidonine, 13-methyl-, (14beta)-, an integrated omics approach could be transformative. By combining genomic, transcriptomic, proteomic, and metabolomic data from the source plant, it may be possible to identify the complete biosynthetic pathway and its regulatory network. Furthermore, computational and machine learning models are increasingly being used to predict the bioactivity of natural compounds based on their chemical structure. nih.govresearchgate.net

Future research should leverage these technologies by:

Performing integrated omics analyses on plants producing Chelidonine, 13-methyl-, (14beta)-.

Developing predictive models for its biosynthesis and regulation.

Utilizing in silico docking and machine learning to predict potential molecular targets and pharmacological activities. mdpi.com

Employing a systems biology approach to construct a holistic view of the compound's mechanism of action. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.